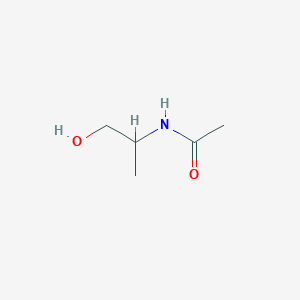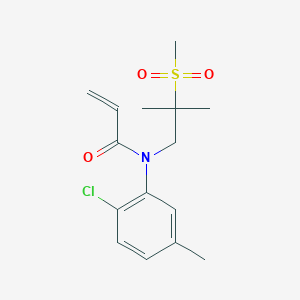
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide, also known as CMMP, is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of medicine. CMMP is a synthetic compound that has been synthesized using various methods.
科学的研究の応用
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has also been studied for its potential use as an anticancer agent. In addition, N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infections.
作用機序
The mechanism of action of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been found to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce pain and inflammation in animal models of arthritis. In addition, N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
実験室実験の利点と制限
One advantage of using N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the growth of cancer cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the elucidation of its mechanism of action to better understand its therapeutic potential. Further studies are also needed to determine its safety and efficacy in animal models and clinical trials. Additionally, the potential use of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide in combination with other therapeutic agents should be explored.
合成法
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-chloro-5-methylphenylamine with 2-methyl-2-methylsulfonylpropylamine to form the intermediate compound. The intermediate compound is then reacted with acryloyl chloride to form N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide. Other methods involve the use of different reagents and reaction conditions.
特性
IUPAC Name |
N-(2-chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-6-14(18)17(10-15(3,4)21(5,19)20)13-9-11(2)7-8-12(13)16/h6-9H,1,10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWQSVDIUNRGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N(CC(C)(C)S(=O)(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2854103.png)

![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)
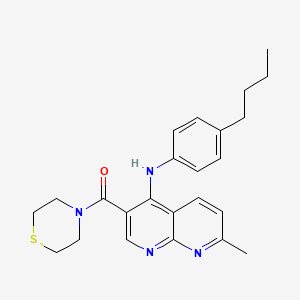
![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2854109.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-isonicotinoylethanehydrazonamide](/img/structure/B2854110.png)
![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
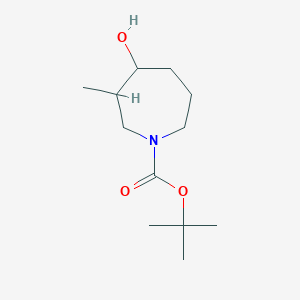
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)

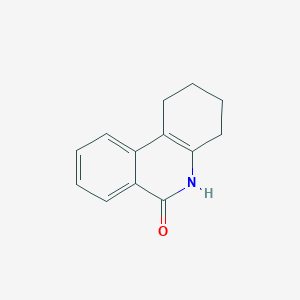
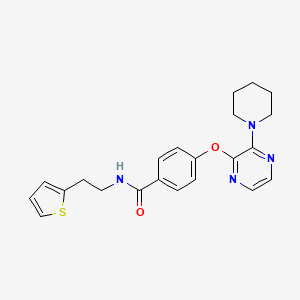
![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)
